N-(4-bromophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Description
The compound N-(4-bromophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide features a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 4-butoxyphenyl group at position 2 and an acetamide-linked 4-bromophenyl group at position 3. This structure combines a lipophilic alkoxy substituent (butoxyphenyl) with an electron-withdrawing bromophenyl moiety, which may influence its physicochemical properties and biological interactions.
Properties
CAS No. |
941886-73-3 |
|---|---|
Molecular Formula |
C24H23BrN4O3 |
Molecular Weight |
495.377 |
IUPAC Name |
N-(4-bromophenyl)-2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C24H23BrN4O3/c1-2-3-14-32-20-10-4-17(5-11-20)21-15-22-24(31)28(12-13-29(22)27-21)16-23(30)26-19-8-6-18(25)7-9-19/h4-13,15H,2-3,14,16H2,1H3,(H,26,30) |
InChI Key |
HMSCVQHDEJHNSU-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)Br |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-bromophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C24H22BrN3O2, with a molecular weight of approximately 466.35 g/mol. The structure features several functional groups that contribute to its biological interactions.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of related compounds have been evaluated against various bacterial strains (both Gram-positive and Gram-negative) and fungi using methods such as the turbidimetric method. These studies indicate promising activity against pathogens, suggesting that the compound may inhibit bacterial lipid biosynthesis and other mechanisms .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have indicated that related pyrazolo compounds exhibit cytotoxic effects on cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The Sulforhodamine B (SRB) assay has been employed to assess cell viability, revealing that certain derivatives possess significant anticancer activity . Molecular docking studies further support these findings by demonstrating favorable interactions between the compounds and target receptors involved in cancer progression.
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, modulating various biochemical pathways. This interaction can lead to alterations in cellular processes associated with inflammation and tumor growth .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study on similar compounds demonstrated their effectiveness against a range of microbial strains. Compounds d1, d2, and d3 showed promising antimicrobial properties in vitro .
- Cytotoxicity Studies : In another investigation focused on anticancer activity, derivatives were assessed for their ability to inhibit cell proliferation in MCF7 cells. Compounds d6 and d7 emerged as the most potent agents .
- Molecular Docking Studies : These studies highlighted the binding affinities of the compounds to various receptors, indicating potential pathways through which they exert their biological effects .
Data Tables
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural features and properties of the target compound with related pyrazolo- and triazolo-fused heterocycles:
Key Observations:
- Core Heterocycle Influence: The pyrazolo[1,5-a]pyrazin core in the target compound differs from triazolo[1,5-a]pyrazin () and pyrazolo[1,5-a]pyrimidin () analogs.
- Substituent Effects :
- The 4-butoxyphenyl group in the target compound enhances lipophilicity compared to smaller alkoxy groups (e.g., methoxy in ). This may improve membrane permeability in biological systems .
- The 4-bromophenyl acetamide moiety is shared with , where it contributes to intramolecular hydrogen bonding (S(6) motif), stabilizing the crystal lattice .
Physicochemical Properties
- Melting Points : Triazolo[1,5-a]pyrazin derivatives () exhibit high melting points (244–245°C), likely due to strong intermolecular hydrogen bonding. The target compound’s melting point may vary based on its substituent packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
